N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
This compound acts as an inhibitor of TAK1 . It binds to the kinase and inhibits its enzymatic activity, thereby preventing the downstream signaling events triggered by TAK1 activation . The lead compound has been shown to inhibit TAK1 with an IC50 of 55 nM .
Biochemical Pathways
TAK1 is involved in various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness against multiple myeloma cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The lead compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Análisis Bioquímico
Biochemical Properties
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide interacts with the IL-17A cytokine, which is a major driver of tissue damage and chronic inflammation . The compound inhibits the activity of IL-17A, thereby potentially reducing inflammation and tissue damage .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibition of IL-17A. By inhibiting this cytokine, the compound can potentially reduce inflammation and tissue damage, which are key factors in diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of IL-17A. This cytokine is a key player in inflammation and tissue damage, and by inhibiting its activity, the compound can potentially reduce these harmful effects .
Propiedades
IUPAC Name |
N-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)8-11-9-18(10-11)14-5-4-13-15-6-7-19(13)16-14/h4-7,11-12H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKJTHPHZXILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NN3C=CN=C3C=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.